tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate
Description
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate is a pyridine-derived compound featuring a tert-butyl carbamate group attached to a methyl-substituted pyridine ring with a bromine atom at the 4-position. This structure combines a halogenated aromatic system with a carbamate protecting group, making it valuable in synthetic organic chemistry, particularly in pharmaceutical intermediate synthesis. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the tert-butyl carbamate group protects amines during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-(4-bromopyridin-2-yl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-7-8(12)5-6-13-9/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHVUYZFVGMPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=CC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732655 | |
| Record name | tert-Butyl (4-bromopyridin-2-yl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946000-13-1 | |
| Record name | tert-Butyl (4-bromopyridin-2-yl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate generally follows a two-step approach:
Step 1: Formation of the tert-butyl carbamate intermediate
This involves the preparation of (4-bromopyridin-2-yl)-carbamic acid tert-butyl ester, often by reacting 4-bromo-2-aminopyridine or 4-bromopyridine-2-carboxylic acid derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.Step 2: Methylation of the carbamate nitrogen
The carbamate intermediate is deprotonated using a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) at low temperature (0°C). Subsequent alkylation with methyl iodide (CH₃I) introduces the methyl group, yielding the target compound.
This method achieves moderate to good yields (approximately 76%) with purification typically performed by column chromatography.
Detailed Reaction Conditions and Procedure
- Solvent : Tetrahydrofuran (THF) is preferred for its aprotic nature and ability to dissolve both organic substrates and sodium hydride.
- Temperature control : Low temperature (0–20°C) is critical to control reactivity and avoid side reactions.
- Purification : Column chromatography is employed to isolate the pure product.
Alternative Synthetic Routes and Considerations
Starting Material Variations :
tert-Butyl 4-bromopyridin-2-ylcarbamate can be prepared from 4-bromopyridine-2-carboxylic acid via established carbamate formation methods, achieving yields up to 93% for the carbamate intermediate. Methylation then follows as described.Industrial Scale Adaptations :
Continuous flow reactors may be employed to optimize the exothermic deprotonation step with sodium hydride, improving safety and scalability.Solubility and Stability :
The compound is soluble in polar aprotic solvents such as THF and DMF, facilitating its synthesis and purification. The tert-butyl group confers enhanced hydrolytic stability compared to smaller carbamate protecting groups.
Stock Solution Preparation Data
For practical laboratory handling, stock solution preparation data are available to aid in formulation and dosing:
| Amount of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |
|---|---|---|---|
| 1 | 3.4825 | 0.6965 | 0.3483 |
| 5 | 17.4125 | 3.4825 | 1.7413 |
| 10 | 34.825 | 6.965 | 3.4825 |
This data assists in preparing precise concentrations for biological or chemical assays.
Summary Table of Key Preparation Parameters
Research Findings and Optimization Notes
- The methylation step is critical and requires careful control of temperature and stoichiometry to maximize yield and minimize side-products.
- Use of sodium hydride as a base is preferred for its strong basicity and ability to efficiently deprotonate the carbamate nitrogen without nucleophilic side reactions.
- The tert-butyl protecting group is stable under the reaction conditions and facilitates later deprotection steps if needed for further functionalization.
- Continuous flow technology offers potential for safer and more efficient scale-up by controlling exothermic steps and improving reproducibility.
Chemical Reactions Analysis
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common reagents used in these reactions include nucleophiles for substitution reactions and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : tert-butyl N-[(4-bromopyridin-2-yl)methyl]carbamate
- Molecular Formula : C₁₁H₁₅BrN₂O₂
- Molecular Weight : Approximately 272.15 g/mol
The compound features a tert-butyl group, a brominated pyridine moiety, and a carbamate functional group, which contribute to its unique chemical properties and potential applications.
Medicinal Chemistry
tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals. Its structural features allow it to act as a scaffold for designing potential drug candidates targeting specific biological pathways.
The compound has shown promise in various biological applications:
- Enzyme Inhibition : It may function as an inhibitor for specific enzymes due to the presence of the carbamate group, potentially impacting pathways related to neurodegenerative diseases.
- Receptor Binding : Preliminary studies suggest that it could interact with proteins involved in disease pathways, although specific binding affinities are still under investigation.
In Vitro Studies
In vitro assays have demonstrated that structurally similar compounds exhibit moderate to high inhibitory activity against target enzymes. For example, related carbamate derivatives have reported IC50 values ranging from 15 nM to several micromolar concentrations against various enzyme targets.
Summary Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibitor of specific enzymes | |
| Receptor Binding | Ligand for various receptors | |
| Neuroprotective Effects | Analogous compounds show protective effects against Aβ-induced toxicity |
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom on the pyridine ring can participate in halogen bonding, while the carbamate group can form hydrogen bonds with target molecules . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s reactivity and applications are influenced by the position of the bromine atom, the presence of additional substituents, and the carbamate’s substitution pattern. Below is a comparative analysis with key analogs:
Research Findings and Case Studies
- Synthetic Methodologies: details a Pd-catalyzed amination route for converting chloro to amino groups, a strategy adaptable to the target compound’s bromine substitution .
- Drug Libraries: The compound’s structural similarity to Merck’s X13 () underscores its role in high-throughput screening for novel therapeutics .
Biological Activity
Tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a brominated pyridine moiety, and a carbamate functional group, making it a valuable scaffold for the development of therapeutic agents. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.
- Chemical Formula : C₁₁H₁₅BrN₂O
- Molecular Weight : 272.15 g/mol
The structural uniqueness of this compound allows it to interact with various biological targets, which is critical for its application in drug design and synthesis.
Potential Mechanisms
- Enzyme Inhibition : The carbamate group may allow the compound to inhibit acetylcholinesterase, an enzyme essential for neurotransmitter regulation.
- Receptor Modulation : Its structural features suggest potential as a ligand for specific receptors involved in various biological pathways .
In Vitro Studies
Research indicates that compounds structurally similar to this compound can act as inhibitors of β-secretase and acetylcholinesterase. For instance, studies have shown that related compounds can prevent amyloid beta peptide aggregation, which is significant in Alzheimer's disease pathology .
Table 1: In Vitro Biological Activity Comparisons
| Compound Name | IC50 (β-secretase) | Ki (Acetylcholinesterase) | Aβ Aggregation Inhibition |
|---|---|---|---|
| M4 | 15.4 nM | 0.17 μM | 85% at 100 μM |
| This compound | TBD | TBD | TBD |
Case Studies
- Neuroprotective Effects : A study demonstrated that related compounds could protect astrocyte cells from death induced by amyloid beta peptide exposure. The protective effect was attributed to a reduction in inflammatory cytokines and oxidative stress markers .
- Therapeutic Applications : The compound's potential as a therapeutic agent in neurodegenerative diseases is being explored, particularly its ability to modulate neuroinflammation and neuronal cell viability .
Research Applications
This compound serves as an intermediate in synthesizing more complex organic molecules and developing pharmaceuticals. Its unique structure makes it a valuable scaffold for creating inhibitors or modulators targeting specific biological pathways.
Table 2: Structural Comparisons with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl carbamate | Contains a tert-butyl group and carbamate | Simpler structure without a brominated ring |
| Methyl (4-bromopyridin-2-yl)carbamate | Similar pyridine structure but lacks tert-butyl group | May exhibit different solubility and reactivity |
| Tert-butyl (2-chloropyridin-4-yl)carbamate | Chlorine at the 2-position | Influences electronic properties compared to bromine |
Q & A
Q. What are the standard synthetic protocols for preparing tert-Butyl (4-bromopyridin-2-yl)(methyl)carbamate?
- Methodological Answer : The compound is typically synthesized via sequential nucleophilic substitution and carbamate formation. A common route involves reacting 4-bromopyridin-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to form an intermediate carbamate. Subsequent methylation using methyl iodide or dimethyl sulfate under controlled pH and temperature conditions yields the final product. Reaction optimization often requires inert atmospheres (e.g., nitrogen) and anhydrous solvents (e.g., THF or DCM) to minimize side reactions .
Q. How is this compound characterized for structural confirmation?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., bromine at C4, methyl carbamate at C2). For example, the tert-butyl group typically resonates at ~1.4 ppm (H) and 28–30 ppm (C), while the pyridine ring protons appear downfield due to electronegative substituents .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ for CHBrNO: calc. 301.02, observed 301.03) .
- HPLC : Ensures purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) during carbamate formation reduce hydrolysis side reactions.
- Catalyst Screening : Bases like DBU (1,8-diazabicycloundec-7-ene) enhance nucleophilic substitution efficiency compared to triethylamine .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What strategies resolve contradictions in reported substituent effects on the reactivity of this compound?
- Methodological Answer : Discrepancies in substituent effects (e.g., bromine vs. chlorine at C4) can be addressed through:
- Comparative Kinetic Studies : Measure reaction rates of halogenated analogs in Suzuki-Miyaura cross-coupling to assess electronic effects.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and steric hindrance at the pyridine ring (Table 1) .
Table 1 : Substituent Effects on Cross-Coupling Efficiency
| Substituent (X) | Reaction Rate (k, s) | Yield (%) |
|---|---|---|
| Br (C4) | 0.45 | 82 |
| Cl (C4) | 0.32 | 68 |
| F (C4) | 0.18 | 54 |
| Data extrapolated from analogous pyridine derivatives . |
Q. How can mechanistic studies elucidate the role of the tert-butyl carbamate group in biological activity?
- Methodological Answer :
- Protection/Deprotection Experiments : Hydrolyze the carbamate group (e.g., using TFA/DCM) to assess its impact on enzyme inhibition (e.g., acetylcholinesterase).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity changes between the protected and deprotected compound with target proteins .
- X-ray Crystallography : Resolve co-crystal structures with biological targets (e.g., kinases) to map hydrogen-bonding interactions involving the carbamate .
Q. What methodologies mitigate hazards when handling this compound in laboratory settings?
- Methodological Answer :
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Fume hoods are mandatory due to potential bromine vapor release .
- Waste Disposal : Neutralize reaction byproducts (e.g., HBr) with sodium bicarbonate before aqueous waste disposal .
- Stability Testing : Monitor decomposition under UV light and humidity (40–60% RH) using accelerated stability chambers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
